molecular formula C12H18N2O B11744925 1-(3-Aminophenyl)piperidine-4-methanol

1-(3-Aminophenyl)piperidine-4-methanol

Cat. No.: B11744925
M. Wt: 206.28 g/mol
InChI Key: JVBSERFNLCHCRI-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)piperidine-4-methanol is a chemical compound with the molecular formula C13H20N2O. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique structure, which includes a piperidine ring substituted with an aminophenyl group and a methanol group.

Preparation Methods

The synthesis of 1-(3-Aminophenyl)piperidine-4-methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-aminobenzylamine with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Aminophenyl)piperidine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Aminophenyl)piperidine-4-methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)piperidine-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s aminophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-(3-Aminophenyl)piperidine-4-methanol can be compared with other similar compounds, such as:

    1-(4-Aminophenyl)piperidine-4-methanol: This compound has a similar structure but with the amino group positioned at the para position on the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.

    1-(3-Aminophenyl)piperidine-4-ethanol: This compound has an ethanol group instead of a methanol group, which can affect its solubility and reactivity.

    1-(3-Aminophenyl)piperidine-4-carboxylic acid: This compound contains a carboxylic acid group, making it more acidic and potentially altering its biological activity

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an aminophenyl group and a methanol group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[1-(3-aminophenyl)piperidin-4-yl]methanol

InChI

InChI=1S/C12H18N2O/c13-11-2-1-3-12(8-11)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2

InChI Key

JVBSERFNLCHCRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC(=C2)N

Origin of Product

United States

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